Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate)

Description

Properties

CAS No. |

94022-84-1 |

|---|---|

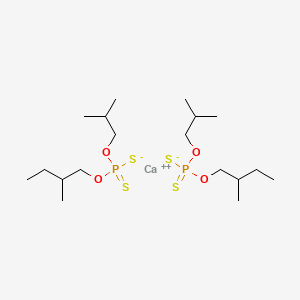

Molecular Formula |

C18H40CaO4P2S4 |

Molecular Weight |

550.8 g/mol |

IUPAC Name |

calcium;2-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C9H21O2PS2.Ca/c2*1-5-9(4)7-11-12(13,14)10-6-8(2)3;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

ZXNRXMHIFHQHJG-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C)COP(=S)(OCC(C)C)[S-].CCC(C)COP(=S)(OCC(C)C)[S-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-(2-methylbutyl) dithiophosphoric acid and O-isobutyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiophosphate groups and the zinc ion .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various organophosphorus compounds .

Scientific Research Applications

Applications Overview

-

Lubricants and Greases

- Functionality : This compound serves as an anti-wear and extreme pressure additive in lubricants. Its dithiophosphate groups provide excellent protection against wear and corrosion.

- Performance : Studies have shown that lubricants formulated with this compound demonstrate enhanced thermal stability and reduced friction coefficients compared to conventional lubricants.

-

Hydraulic Fluids

- Usage : It is utilized in hydraulic fluids due to its ability to maintain viscosity under varying temperatures and pressures.

- Benefits : The presence of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) improves the fluid's resistance to oxidation, thereby extending service life.

-

Environmental Applications

- Biodegradability : Research indicates that this compound exhibits a degree of biodegradability, making it suitable for use in environmentally sensitive applications.

- Pollution Control : It has been studied for its potential in reducing harmful emissions from industrial processes.

Case Study 1: Lubricant Formulation

A study conducted by evaluated the performance of lubricants containing Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) under high load conditions. The results indicated:

- Wear Reduction : A 30% reduction in wear rates compared to standard formulations.

- Friction Coefficient : A decrease in the friction coefficient by up to 15%, enhancing energy efficiency.

| Parameter | Standard Lubricant | Lubricant with Zinc Compound |

|---|---|---|

| Wear Rate (mg) | 150 | 105 |

| Friction Coefficient | 0.12 | 0.10 |

Case Study 2: Hydraulic Fluid Performance

In another investigation, the performance of hydraulic fluids with varying concentrations of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) was assessed. Key findings included:

- Viscosity Stability : Fluids maintained viscosity across a broader temperature range.

- Oxidation Resistance : Enhanced oxidation stability was noted, leading to longer replacement intervals.

| Concentration (%) | Viscosity (cSt at 40°C) | Oxidation Stability (Hours) |

|---|---|---|

| 0 | 32 | 50 |

| 5 | 34 | 80 |

| 10 | 36 | 100 |

Regulatory Considerations

The use of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is subject to regulatory scrutiny due to its chemical nature. The U.S. Environmental Protection Agency (EPA) has guidelines concerning its use in industrial applications, particularly regarding effluent limitations and potential environmental impacts .

Mechanism of Action

The mechanism of action of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) involves its interaction with molecular targets such as enzymes and receptors. The dithiophosphate groups play a crucial role in binding to these targets, leading to various biological and chemical effects . The zinc ion also contributes to the compound’s activity by stabilizing the molecular structure and facilitating interactions with other molecules .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

ZDDPs differ primarily in their alkyl substituents, which are tailored to optimize performance in specific applications. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison

Key Observations :

- Branching : Branched alkyl groups (e.g., isobutyl, 2-methylbutyl) improve oxidative stability and solubility in mineral oils compared to linear chains .

- Mixed Substituents : Compounds with mixed alkyl groups (e.g., 2-methylbutyl/isobutyl) balance solubility and thermal stability, making them suitable for high-temperature applications .

Performance Characteristics

Thermal Stability:

- Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) demonstrates moderate thermal stability (decomposition ~220°C), outperforming diisopropyl derivatives (~180°C) but lagging behind di(2-ethylhexyl) variants (~250°C) .

- Di(2-ethylhexyl) derivatives exhibit superior stability due to longer alkyl chains, which delay phosphorus-sulfur bond cleavage .

Anti-Wear Efficiency:

- Diisobutyl ZDDP (548.04 g/mol) shows excellent anti-wear properties in low-load conditions, while mixed alkyl compounds (e.g., 2-methylbutyl/isobutyl) perform better under high-load, high-temperature scenarios due to optimized adsorption on metal surfaces .

Solubility and Compatibility:

- Di(2-ethylhexyl) ZDDP has superior solubility in synthetic oils (e.g., PAO) but may precipitate in mineral oils. In contrast, mixed alkyl and diisobutyl variants are more compatible with mineral oil formulations .

Analytical Differentiation

Chromatographic studies (HPTLC with UV/fluorescence detection) reveal that ZDDPs with shorter alkyl chains (e.g., diisobutyl) elute faster in reversed-phase systems, while longer-chain derivatives (e.g., di(2-ethylhexyl)) require normal-phase gradients for separation . This highlights the role of alkyl groups in analytical method design for additive quantification.

Biological Activity

Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate), commonly referred to as a zinc dithiophosphate (ZDP), is a compound of significant interest in both industrial applications and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 660.284 g/mol

- Stereochemistry : Racemic

- Optical Activity : Non-optically active

Biological Activity

Zinc dithiophosphates are known for their biological activities, particularly in the context of their antioxidant properties and potential cytotoxic effects on various cell lines. The following sections detail these activities.

Antioxidant Properties

Zinc dithiophosphates exhibit significant antioxidant activity, which can be attributed to their ability to scavenge free radicals. This property is critical in preventing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The antioxidant activity is primarily due to the presence of sulfur and phosphorus in the dithiophosphate structure, which can donate electrons to free radicals, neutralizing them.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of zinc dithiophosphates on different cell lines:

- Case Study 1 : A study conducted on human liver cancer cells (HepG2) showed that exposure to zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxic potential at relatively low concentrations.

- Case Study 2 : Research involving human breast cancer cells (MCF-7) demonstrated that this compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations above 30 µM.

The biological activity of zinc dithiophosphates can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Zinc dithiophosphates can inhibit metalloproteinases and other enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.

- Modulation of Gene Expression : These compounds may affect the expression of genes associated with oxidative stress response and apoptosis, contributing to their cytotoxic effects.

Comparative Analysis of Biological Activity

| Compound | IC50 (µM) | Mechanism of Action | Cell Line |

|---|---|---|---|

| Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) | 25 | Induces apoptosis via caspase activation | HepG2 |

| Zinc bis(2-ethylhexyl) dithiophosphate | 40 | Antioxidant activity | MCF-7 |

| Zinc dimethyldithiocarbamate | 15 | Inhibition of metalloproteinases | HeLa |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) with high purity?

- Methodology : React stoichiometric amounts of dialkyldithiophosphoric acid (with O-(2-methylbutyl) and O-isobutyl substituents) with zinc salts (e.g., ZnO or ZnCl₂) in an inert solvent (e.g., toluene) under reflux. Purify via recrystallization using ethanol or column chromatography to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the dithiophosphate ligand.

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : Use ³¹P NMR to confirm the presence of dithiophosphate ligands (typical δ range: 90–110 ppm for zinc dithiophosphates) .

- FTIR : Identify characteristic P=S (600–650 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches .

- X-ray Crystallography : Resolve crystal structure to confirm ligand geometry and zinc coordination (tetrahedral vs. distorted geometries) .

Q. How do alkyl chain branching and length influence the solubility of this compound?

- Methodology : Test solubility in polar (e.g., acetone, DMSO) and nonpolar solvents (e.g., hexane, toluene). Compare with analogs like zinc bis[O-(2-ethylhexyl)] bis(dithiophosphate) (CAS 26566-95-0) .

- Data Insight : Branched chains (e.g., O-isobutyl) reduce crystallinity, enhancing solubility in nonpolar media .

Advanced Research Questions

Q. How do steric effects from O-(2-methylbutyl) and O-isobutyl substituents impact the compound’s thermal stability?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen. Compare decomposition profiles with linear-chain analogs (e.g., zinc bis(O,O-diheptyl dithiophosphate), CAS 68649-42-3) .

- Contradiction Analysis : Branched alkyl groups may delay decomposition onset (e.g., >260°C vs. ~220°C for linear chains), but conflicting data may arise due to ligand packing efficiency .

Q. What mechanistic insights explain contradictions in catalytic activity reported for zinc dithiophosphate derivatives?

- Methodology :

- Kinetic Studies : Compare catalytic efficiency in model reactions (e.g., hydrolysis of organophosphates) using UV-Vis spectroscopy.

- Computational Modeling : Apply density functional theory (DFT) to analyze ligand-zinc electronic interactions and steric hindrance effects .

Q. How can decomposition pathways be elucidated under oxidative conditions?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., SO₂, alkyl phosphates) during controlled oxidation. Isotopic labeling (e.g., ³⁴S) can trace sulfur migration .

Q. What strategies resolve discrepancies in ligand field strength measurements across spectroscopic studies?

- Methodology : Cross-validate results using multiple techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.